molecular formula C21H20FNO3 B2906571 3-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide CAS No. 2320724-94-3

3-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide

Cat. No.: B2906571
CAS No.: 2320724-94-3
M. Wt: 353.393
InChI Key: SBUYNSJWVADOBV-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-(4-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide is a synthetic organic compound provided for research and development purposes. This molecule incorporates two pharmaceutically significant structural motifs: a 2-fluorophenyl group and a furan ring, which are known to contribute to diverse biological activities and are prevalent in investigational ligands . The furan ring is a versatile heterocycle commonly employed in medicinal chemistry as a bioisostere for phenyl rings, offering a distinct hydrophilic-lipophilic balance and serving as a key pharmacophore in agents with documented antibacterial, antifungal, antiviral, and anti-inflammatory properties . Furthermore, furan-containing scaffolds have been identified as core structures in inhibitors for various enzymatic targets, including mushroom tyrosinase and bacterial MurC ligase . The specific substitution pattern on the furan ring, particularly at the 2- and 5-positions, is often critical for modulating its binding affinity and overall bioactivity . The fluorine atom on the phenyl ring is a common modification in drug discovery to influence a compound's electronic properties, metabolic stability, and membrane permeability. This combination of features makes 3-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)propanamide a valuable chemical tool for in vitro pharmacological profiling, structure-activity relationship (SAR) studies, and as a potential lead scaffold in hit-to-lead optimization campaigns. Researchers may find it particularly useful for screening against targets where furan-based molecules have shown promise, such as phosphodiesterases (PDEs) , viral proteases , or tyrosine kinases . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c22-18-5-2-1-4-15(18)11-12-21(25)23-14-19(24)16-7-9-17(10-8-16)20-6-3-13-26-20/h1-10,13,19,24H,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUYNSJWVADOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

  • Target Compound : Estimated melting point (mp) 120–130°C based on analogs (e.g., : mp 84–85°C for 2ba with trifluoromethoxy groups). Hydroxyethyl substitution likely increases mp compared to alkylated analogs .
  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the hydroxyethyl group.

Spectroscopic Data

  • 1H NMR : Expected signals include:
    • δ 7.2–7.6 ppm (aromatic protons from fluorophenyl and furan).
    • δ 4.1–4.3 ppm (hydroxyethyl –CH2–O–).
    • δ 2.5–3.0 ppm (propanamide –CH2–) .
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C–F stretch) .

Q & A

Q. Q1. What are the key steps in synthesizing this compound, and what analytical techniques validate its purity and structure?

Answer: The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling the 3-(2-fluorophenyl)propanoyl moiety with the hydroxyethylamine intermediate under conditions optimized for pH and temperature (e.g., using carbodiimide-based coupling agents) .
  • Heterocyclic integration : Introducing the furan-2-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and anhydrous solvents .

Q. Validation methods :

  • HPLC : To confirm purity (>99%) using C4/C18 columns .
  • NMR spectroscopy : 1H/13C NMR identifies chemical environments (e.g., fluorophenyl protons at ~7.2–7.8 ppm, furan protons at ~6.5–7.5 ppm) .
  • LC-MS : Verifies molecular weight (e.g., m/z 343.354 [M+H]+) .

Q. Q2. How does the compound’s structure influence its stability under varying experimental conditions?

Answer:

  • Hydrolytic sensitivity : The hydroxyethyl group and amide bond may degrade under acidic/basic conditions. Stability studies using accelerated degradation (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring are recommended .
  • Photostability : The fluorophenyl and furan moieties may undergo photodegradation; UV-vis spectroscopy under controlled light exposure can assess this .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory NMR data arising from dynamic rotational isomerism in the amide bond?

Answer:

  • Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks, confirming rotational barriers .
  • DFT calculations : Model rotational energy barriers (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to correlate experimental and theoretical data .
  • 2D NMR (NOESY/ROESY) : Detect through-space interactions between the amide proton and adjacent groups to identify dominant conformers .

Q. Q4. What strategies optimize yield in multi-step syntheses, particularly for scale-up?

Answer:

  • Intermediate purification : Use flash chromatography or recrystallization (e.g., acetonitrile for hydroxyethyl intermediates) to remove impurities before proceeding .
  • Catalyst screening : For furan coupling, compare Pd(PPh3)4 vs. PdCl2(dppf) to maximize efficiency (e.g., 85% vs. 72% yield) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require rigorous drying to prevent side reactions .

Q. Q5. How can computational modeling predict biological interactions, and what limitations exist?

Answer:

  • Docking studies : Use AutoDock Vina to model binding to targets like adenosine A2A receptors, leveraging the fluorophenyl group’s hydrophobic interactions .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to evaluate furan’s role in π-π stacking .
  • Limitations : Predictions may not account for metabolic transformations (e.g., hydroxylation by CYP450 enzymes), necessitating in vitro validation .

Q. Q6. How should researchers address discrepancies between in vitro and in vivo activity data?

Answer:

  • Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
  • Permeability assays : Use Caco-2 cells to assess intestinal absorption; low permeability may explain reduced in vivo efficacy despite in vitro potency .
  • Protein binding : Measure plasma protein binding (e.g., equilibrium dialysis) to adjust free drug concentrations in pharmacokinetic models .

Q. Q7. What are the best practices for designing SAR studies targeting the fluorophenyl and furan substituents?

Answer:

  • Analog synthesis : Replace fluorine with Cl/CH3 and furan with thiophene/pyrole to assess electronic and steric effects .
  • Bioactivity assays : Test analogs against a panel of enzymes (e.g., kinases, GPCRs) to map substituent-activity relationships .
  • Data normalization : Express IC50 values relative to a positive control (e.g., staurosporine for kinases) to minimize inter-assay variability .

Methodological Considerations

Q. Q8. How to troubleshoot low yields in amide bond formation steps?

Answer:

  • Activation efficiency : Compare HATU vs. EDC/HOBt for carboxylate activation; HATU often improves yields by 10–15% .
  • Steric hindrance : Introduce a protecting group (e.g., Boc on the hydroxyethylamine) to reduce steric bulk during coupling .
  • Solvent/base optimization : Use DMF with DIEA instead of DCM with TEA to enhance reagent solubility .

Q. Q9. What advanced techniques characterize electronic properties of the furan and fluorophenyl groups?

Answer:

  • Cyclic voltammetry : Measure redox potentials (e.g., furan oxidation at ~1.2 V vs. Ag/AgCl) to assess electron-donating/withdrawing effects .
  • X-ray crystallography : Resolve crystal structures to analyze dihedral angles between fluorophenyl and furan rings, influencing π-conjugation .
  • DFT-calculated ESP maps : Visualize electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

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